4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen core substituted with a tetramethylphenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by a reaction with various sodium azides . The reaction conditions often require dry solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be incorporated to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromen core.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxy-4-methyl coumarin share a similar chromen core but differ in their substituents.
Tetramethylphenyl Derivatives: Compounds containing the tetramethylphenyl group but lacking the chromen core.
Uniqueness
4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its combination of a chromen core with a tetramethylphenyl group and a methoxy group.
Properties
Molecular Formula |
C25H28O3 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-methyl-3-[(2,3,5,6-tetramethylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C25H28O3/c1-14-12-15(2)17(4)22(16(14)3)13-27-23-11-10-20-19-8-6-7-9-21(19)25(26)28-24(20)18(23)5/h10-12H,6-9,13H2,1-5H3 |
InChI Key |
HZTPIVSHZWDFGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)COC2=C(C3=C(C=C2)C4=C(CCCC4)C(=O)O3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.